![molecular formula C26H25N9O B3020898 N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide CAS No. 1021094-62-1](/img/structure/B3020898.png)
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide
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Overview
Description
“N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide” is a complex organic compound. It contains a pyrimidinylpiperazine moiety, which is a common structural feature in many pharmaceuticals . The compound also includes a pyrazolo[3,4-d]pyrimidinyl moiety and a naphthamide group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with several heterocyclic rings. The piperazine ring in similar compounds has been found to adopt a chair conformation . More specific structural details would require a detailed crystallographic analysis.Scientific Research Applications
Antiviral Activity
Indole derivatives, such as our compound of interest, have been investigated for their antiviral properties. For instance:
- Xue et al. synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives and found that one compound exhibited inhibitory activity against influenza A .
- Cihan-Üstündag et al. prepared 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives, which showed potent antiviral activity against Coxsackie B4 virus .
Anticancer Potential
While research on our compound specifically is limited, indole derivatives have demonstrated anticancer effects. Investigating its impact on cancer cell lines, such as MCF-7 and HCT116, could reveal valuable insights .
Antitubercular Activity
Indole derivatives have been explored for their potential against Mycobacterium tuberculosis (MTB). Further studies could assess our compound’s efficacy against MTB and Mycobacterium bovis (BCG) .
Antimicrobial Applications
Given the diverse biological activities of indole derivatives, exploring our compound’s antimicrobial potential against various pathogens would be worthwhile.
Future Directions
The development of new compounds with similar structures is an active area of research, particularly in the field of antidepressants . Further studies could focus on optimizing the synthesis process, exploring the mechanism of action, and evaluating the safety and efficacy of this compound in biological systems.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Similar compounds have been found to interact with various receptors and enzymes, such as tyrosine kinases .
Mode of Action
Based on the structure and similar compounds, it may bind to its target with high affinity, leading to changes in the target’s function .
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Similar compounds have been found to inhibit the synthesis of rna and dna, thereby causing cell death .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Similar compounds have been found to cause cell death by inhibiting the synthesis of rna and dna .
properties
IUPAC Name |
N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N9O/c36-25(21-7-6-19-4-1-2-5-20(19)16-21)27-10-11-35-24-22(17-32-35)23(30-18-31-24)33-12-14-34(15-13-33)26-28-8-3-9-29-26/h1-9,16-18H,10-15H2,(H,27,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNOWLBSGIGBJMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC5=CC=CC=C5C=C4)C6=NC=CC=N6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N9O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide |
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